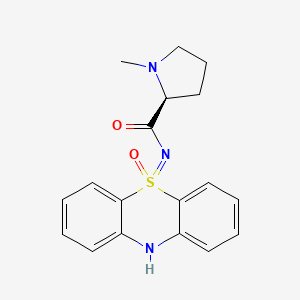![molecular formula C14H19NO3 B7353775 N-[(2R)-2,3-dihydroxypropyl]-2-phenylpent-4-enamide](/img/structure/B7353775.png)
N-[(2R)-2,3-dihydroxypropyl]-2-phenylpent-4-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2R)-2,3-dihydroxypropyl]-2-phenylpent-4-enamide, also known as DPPE, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the class of enamide derivatives and is known to possess unique biochemical and physiological properties that make it an attractive candidate for various research applications. In
Mécanisme D'action
The mechanism of action of N-[(2R)-2,3-dihydroxypropyl]-2-phenylpent-4-enamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in inflammation and tumor growth. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory prostaglandins. Additionally, this compound has been shown to inhibit the activity of certain protein kinases, which are involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects
This compound has been shown to possess several biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the production of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). Additionally, this compound has been shown to inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death) in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
N-[(2R)-2,3-dihydroxypropyl]-2-phenylpent-4-enamide has several advantages for lab experiments, including its stability and ease of synthesis. Additionally, this compound is relatively inexpensive compared to other compounds that possess similar properties. However, this compound also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for research on N-[(2R)-2,3-dihydroxypropyl]-2-phenylpent-4-enamide. One area of research is the development of new drugs based on this compound for the treatment of inflammatory diseases and cancer. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential interactions with other drugs. Finally, studies are needed to determine the optimal dosage and administration of this compound for various applications.
Méthodes De Synthèse
N-[(2R)-2,3-dihydroxypropyl]-2-phenylpent-4-enamide can be synthesized using a variety of methods, including the reaction of 2-phenylpent-4-enoyl chloride with (R)-(+)-glycidol in the presence of a base such as triethylamine. The reaction yields this compound as a white solid, which can be purified using standard techniques such as column chromatography.
Applications De Recherche Scientifique
N-[(2R)-2,3-dihydroxypropyl]-2-phenylpent-4-enamide has been extensively studied for its potential applications in scientific research. One of the most notable applications of this compound is in the development of new drugs for the treatment of various diseases. This compound has been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, this compound has been shown to possess antitumor activity, making it a potential candidate for the development of new cancer drugs.
Propriétés
IUPAC Name |
N-[(2R)-2,3-dihydroxypropyl]-2-phenylpent-4-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-2-6-13(11-7-4-3-5-8-11)14(18)15-9-12(17)10-16/h2-5,7-8,12-13,16-17H,1,6,9-10H2,(H,15,18)/t12-,13?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROJGOEKQUVNGBD-PZORYLMUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(C1=CC=CC=C1)C(=O)NCC(CO)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCC(C1=CC=CC=C1)C(=O)NC[C@H](CO)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(3R)-3-fluoropyrrolidin-1-yl]sulfonyl-3-methoxybenzoic acid](/img/structure/B7353693.png)
![4-[(3R,4S)-3,4-difluoropyrrolidin-1-yl]sulfonyl-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid](/img/structure/B7353701.png)
![(1R,2S)-N-[(2,6-dihydroxyphenyl)methyl]-2-methyl-2-phenylcyclopropane-1-carboxamide](/img/structure/B7353702.png)
![1-methyl-6-[8-oxo-1-[(2S)-oxolane-2-carbonyl]-1,4,7-triazecan-4-yl]-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7353708.png)

![methyl (2R)-2-[2-(2-fluorophenoxy)butanoylamino]-3-(1H-imidazol-5-yl)propanoate](/img/structure/B7353717.png)
![methyl (2R)-2-[(4-ethylpyridine-2-carbonyl)amino]-3-(1H-imidazol-5-yl)propanoate](/img/structure/B7353720.png)
![N-[(3S,4R)-3,4-dihydroxycyclohexyl]-2-(5-methyl-2-propan-2-ylcyclohexyl)oxyacetamide](/img/structure/B7353750.png)
![N-[(3S,4R)-3,4-dihydroxycyclohexyl]-2-[(4-methylphenyl)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B7353752.png)
![5-(difluoromethoxy)-N-[(3S,4R)-3,4-dihydroxycyclohexyl]pyridine-2-carboxamide](/img/structure/B7353761.png)
![N-[(3S,4R)-3,4-dihydroxycyclohexyl]-2-(2-fluorophenoxy)butanamide](/img/structure/B7353767.png)
![N-[(1S)-1-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]ethyl]-2-(furan-2-yl)acetamide](/img/structure/B7353780.png)
![5-(difluoromethoxy)-N-[(1S)-1-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]ethyl]pyridine-2-carboxamide](/img/structure/B7353786.png)
![N-[(1S)-1-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]ethyl]-5-methyl-3-pyridin-2-yl-1,2-oxazole-4-carboxamide](/img/structure/B7353802.png)